molecular formula C8H8BrNO2 B1285100 5-Bromo-2-methoxybenzamide CAS No. 303111-31-1

5-Bromo-2-methoxybenzamide

Cat. No. B1285100
M. Wt: 230.06 g/mol
InChI Key: VWRKGVNZHGRWSV-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-methoxybenzamide is a brominated and methoxylated benzamide derivative. While the provided papers do not directly discuss 5-Bromo-2-methoxybenzamide, they do provide insights into similar compounds that can help infer the properties and characteristics of the compound . For instance, the study of crystalline polymorphs of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, reveals that such compounds can exist in multiple crystalline forms and exhibit specific molecular conformations and intermolecular hydrogen bonding patterns .

Synthesis Analysis

An efficient synthesis route for a structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to an overall yield of 67% . This synthesis pathway highlights the potential complexity involved in synthesizing bromo-methoxy compounds and the importance of regioselectivity in achieving the desired product.

Molecular Structure Analysis

The molecular structure of a related compound, 2-bromo-5-methoxybenzohydrazide derivative, has been characterized as non-centrosymmetric and crystallizing in an orthorhombic crystal system. The study provides details on the lattice parameters and space group, which are crucial for understanding the crystal packing and molecular interactions within the solid state .

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxy compounds can be inferred from the synthesis and characterization studies. For example, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene involves a reaction with benzenesulfonic acid and hydrogen peroxide, indicating that bromo-methoxy compounds can participate in complex chemical reactions leading to products with specific coordination geometries around metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxy compounds can be diverse. For instance, the nonlinear optical properties of a 2-bromo-5-methoxybenzohydrazide derivative have been studied, revealing a wide transparency in the visible region and green light-emitting properties. Additionally, thermal analysis has been used to determine the thermal stability of the material . The study of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate provides insights into the bond lengths and angles, which are indicative of the compound's molecular geometry .

Scientific Research Applications

1. Manufacturing of Therapeutic SGLT2 Inhibitors

  • Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-methoxybenzamide, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application: The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Results/Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. α-glucosidase Inhibitors

  • Application Summary: 5-Bromo-2-aryl benzimidazoles, which can be derived from 5-Bromo-2-methoxybenzamide, have been synthesized and evaluated as α-glucosidase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes: The results or outcomes of this research are not specified in the source .

Safety And Hazards

The safety data sheet for 5-Bromo-2-methoxybenzamide indicates that it can form carbon oxides and hydrogen bromide gas when burned. It’s also combustible and can form explosive mixtures with air at ambient temperatures .

properties

IUPAC Name

5-bromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKGVNZHGRWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589280
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzamide

CAS RN

303111-31-1
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Stark, M Piel, H Hübner, P Gmeiner… - Bioorganic & medicinal …, 2007 - Elsevier
Benzamide derivatives as radiotracers have played an important role in diagnosing malfunction in dopaminergic neurotransmission. A variety of halogenated and two unsubstituted …
Number of citations: 33 www.sciencedirect.com
J Mertens, D Terriere, V Sipido… - Journal of Labelled …, 1994 - Wiley Online Library
4‐Amino‐N‐[1‐[3‐(4‐fluorophenoxy)propyl]‐4‐methyl‐4‐piperidinyl]‐2‐methoxy‐benzamide, a compound with high affinity for 5HT 2 ‐receptors, was radioiodinated on the 2‐position …
D Terriere, A Hermanne, M Sonck… - Journal of Labelled …, 1997 - Wiley Online Library
… -N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide 2H, 0 1, 4-amino-N-[l-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-bromo-2-methoxybenzamide …
M Xin, YY Hei, H Zhang, XX Xie, S Mao… - Letters in Drug …, 2017 - ingentaconnect.com
… boronates which were prepared by bis(pinacolato)diboron and 5-bromo-2-methoxybenzamide, 5-bromo-2-chlorobenzamide as well as 5-bromo-3-methoxybenzamide respectively …
Number of citations: 9 www.ingentaconnect.com
J Mertens, D Terriere, C Baeken, H DHaenan… - 1998 - osti.gov
{sup 123}I-5-I-R91150, a radioiodinated analogue of R91150 (a ligand (antagonist) of Janssen Research Foundation), showing high affinity and selectivity for 5HT{sub 2A} receptors, …
Number of citations: 0 www.osti.gov
J Mertens, D Terriere, C Baeken, H D'Haenan… - 1998 - inis.iaea.org
123I-5-I-R91150, a radioiodinated analogue of R91150 (a ligand (antagonist) of Janssen Research Foundation), showing high affinity and selectivity for 5HT2A receptors, was …
Number of citations: 1 inis.iaea.org
DS El-Gamil, AK ElHady, PJ Chen, TL Hwang… - European Journal of …, 2022 - Elsevier
As prime regulators of pre-mRNA alternative splicing, different Clk isoforms were found to be overexpressed in various tumour types and have received much attention recently as …
Number of citations: 2 www.sciencedirect.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
TA Kunkle - 2018 - scholarworks.iupui.edu
The Centers for Disease Control (CDC) and World Health Organizations (WHO) have highlighted six species of highly drug-resistant bacteria, commonly termed the ESKAPE pathogens…
Number of citations: 2 scholarworks.iupui.edu
CS Digwal, U Yadav, PVS Ramya, S Sana… - The Journal of …, 2017 - ACS Publications
A novel vanadium-catalyzed one-pot domino reaction of 1,2-diketones with amidines has been identified that enables their transformation into imides and amides. The reaction …
Number of citations: 27 pubs.acs.org

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